N-(2,5-dimethoxybenzyl)-2-(4-methoxyphenyl)ethanamine
Description
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-20-16-6-4-14(5-7-16)10-11-19-13-15-12-17(21-2)8-9-18(15)22-3/h4-9,12,19H,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEINAZWQWQFIKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxybenzyl)-2-(4-methoxyphenyl)ethanamine, a compound belonging to the class of substituted phenethylamines, has garnered attention for its potential biological activities, particularly its interactions with serotonin receptors. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a benzyl group substituted with methoxy groups on both the 2 and 5 positions of the aromatic ring, which is known to enhance receptor affinity and selectivity.
Serotonin Receptor Interaction
Research indicates that compounds in this class often act as agonists at serotonin receptors, particularly the 5-HT2A receptor. For instance, studies have shown that related compounds exhibit high binding affinities to the 5-HT2A receptor, which is implicated in various neuropsychiatric conditions. The binding affinity of structurally similar compounds can be significantly increased through specific substitutions, such as N-benzyl groups .
Table 1: Binding Affinities of Related Compounds
| Compound Name | 5-HT2A Binding Affinity (nM) | Selectivity Ratio (5-HT2A/5-HT2C) |
|---|---|---|
| N-(2-Methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine | 0.087 | 124 |
| This compound | TBD | TBD |
In Vivo Studies
Animal studies have demonstrated that related phenethylamines can induce significant physiological effects such as vasoconstriction and altered behavior due to their action on serotonin receptors. For example, a study observed that certain derivatives led to pronounced contractile responses in rat jugular veins mediated by 5-HT2A receptor activation .
Case Studies
- Clinical Presentation : A case report documented an incident involving a patient who ingested a potent analog of this compound (25I-NBOMe), resulting in seizures and severe agitation. The patient was treated successfully with benzodiazepines and intravenous fluids, highlighting the potential risks associated with misuse of these compounds .
- Metabolism Studies : Another study analyzed urine samples from individuals exposed to 25I-NBOMe and identified metabolites through advanced mass spectrometry techniques. This research underscores the importance of understanding metabolic pathways for detecting and managing exposure to these substances in clinical settings .
Research Findings
Recent reviews have emphasized the therapeutic potential of phenethylamines in medicinal chemistry. The selectivity and potency at serotonin receptors suggest a promising avenue for developing treatments for mood disorders and other psychiatric conditions. However, the risk of adverse effects necessitates careful consideration during drug development .
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine functionality and methoxy-substituted aromatic rings render the compound susceptible to oxidative transformations:
-
Catalytic dehydrogenation with Ru-based catalysts (e.g., [Ru–H] complexes) generates imine intermediates (e.g., ArCH=NCH2Ar), as observed in analogous secondary amine coupling reactions . This proceeds via a proposed Ru-imine intermediate (Scheme 1 in ).
-
Oxidative demethylation of methoxy groups using strong oxidants like KMnO4 or CrO3 yields carboxylic acid derivatives. For example:
Kinetic studies using Hammett plots (ρ = −0.79 ± 0.1) suggest cationic character buildup during oxidation, favoring electron-donating substituents .
Reduction Reactions
The benzylamine motif undergoes hydrogenolysis under catalytic hydrogenation conditions:
-
Hydrogenative cleavage (H2/Pd-C) removes the N-benzyl group, yielding 2-(4-methoxyphenyl)ethylamine . This reaction is critical for deprotecting amine intermediates in multi-step syntheses .
-
Imine reduction : If oxidized to an imine (ArCH=NCH2Ar), treatment with NaBH4 or LiAlH4 regenerates the secondary amine .
Substitution Reactions
The electron-rich aromatic rings participate in electrophilic substitutions:
-
Nucleophilic demethylation : Methoxy groups react with strong bases (e.g., NaH or LDA) to form phenoxide intermediates, enabling functionalization at the para-position .
-
Halogenation : Bromination or iodination at the 4-position of the 2,5-dimethoxybenzyl group occurs under mild halogenation conditions (e.g., Br2/FeBr3) .
Thermal and Acidic Stability
-
Thermal degradation : At elevated temperatures (>130°C), the compound undergoes partial decomposition to form Schiff base derivatives (e.g., ArCH=NCH2Ar), as detected via GC/MS .
-
Acid-mediated cleavage : Under acidic conditions (HCl/MeOH), the N-benzyl group is cleaved, releasing 2-(4-methoxyphenyl)ethylamine and 2,5-dimethoxybenzaldehyde .
Comparative Reaction Kinetics
A kinetic study of analogous compounds revealed:
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Oxidative coupling | 1.2 × 10⁻³ | 85 ± 5 |
| Hydrogenolysis | 3.8 × 10⁻⁴ | 72 ± 3 |
| Thermal decomposition | 5.6 × 10⁻⁵ | 105 ± 7 |
Carbon isotope effect studies (13C KIEs ≈ 1.015) confirm C–N bond cleavage as the rate-limiting step in oxidative coupling .
Mechanistic Pathways
Proposed mechanisms for key reactions include:
Comparison with Similar Compounds
Structural Analogues in the NBOMe Series
NBOMe derivatives are characterized by their substitution patterns on the phenyl ring (positions 2, 5, and 4) and the benzyl ring (position 2). Below is a comparative analysis:
Key Observations :
- Substituent Effects : Halogens (I, Br, Cl) at the phenyl 4-position enhance 5-HT2A affinity and potency compared to hydrogen or methoxy groups. The target compound’s 4-methoxy substitution likely reduces receptor binding due to decreased electronegativity and steric bulk .
- Positional Isomerism: Studies on 25H-NBOMe positional isomers (e.g., 25H-NBF) demonstrate that even minor structural changes (e.g., fluorobenzyl vs. methoxybenzyl) alter receptor interaction profiles .
Comparison with Non-NBOMe Phenethylamines
Key Observations :
- The NBOMe moiety (N-2-methoxybenzyl) in the target compound increases lipophilicity and CNS penetration compared to non-NBOMe analogs like 2C-I or mescaline .
- Methoxy substitutions at the phenyl 4-position (as in the target compound) are uncommon in classical hallucinogens, which typically prioritize halogens or methyl groups for optimal receptor interactions .
Research Findings and Clinical Implications
Pharmacological Data
- Receptor Binding: NBOMe derivatives exhibit nanomolar affinity for 5-HT2A receptors, but the target compound’s 4-methoxy group may reduce binding efficiency. In vitro studies suggest methoxy groups at the 4-position decrease potency by ~50% compared to halogenated analogs .
- This contrasts with halogenated NBOMes, which are more metabolically stable .
Toxicity and Legal Status
- The 4-methoxy substitution may mitigate toxicity due to lower potency, but this remains speculative.
Q & A
Q. Q1. What are the recommended synthetic protocols for N-(2,5-dimethoxybenzyl)-2-(4-methoxyphenyl)ethanamine, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves reductive amination between 2,5-dimethoxybenzaldehyde and 2-(4-methoxyphenyl)ethylamine, using sodium cyanoborohydride (NaBH3CN) as a reducing agent in methanol under inert conditions. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 aldehyde:amine) and pH control (pH ~6–7 via acetic acid). Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) is critical to isolate the product .
Q. Q2. What analytical techniques are validated for identifying this compound in biological matrices?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode is recommended. Use a C18 column (2.1 × 100 mm, 3.5 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Validate methods per SWGTOX guidelines, including limits of detection (LOD < 0.1 ng/mL), matrix effects, and inter-day precision (<15% RSD) .
Q. Q3. What are the primary physicochemical properties critical for handling and storage?
Methodological Answer: The compound is hygroscopic and light-sensitive. Store at -20°C in amber vials under argon. Key properties: molecular weight (C18H23NO3 = 309.38 g/mol), logP (~2.8 predicted), and solubility in DMSO (>10 mg/mL). Use differential scanning calorimetry (DSC) to assess thermal stability and avoid decomposition above 150°C .
Advanced Research Questions
Q. Q4. How does structural modification of the benzyl or methoxyphenyl moieties influence 5-HT2A receptor binding affinity?
Methodological Answer: Replace the 4-methoxy group with halogens (e.g., Br, I) or alkyl groups (e.g., ethyl) to assess SAR. Use radioligand displacement assays (³H-ketanserin for 5-HT2A) in transfected HEK293 cells. For example, 4-iodo substitution increases affinity (Ki < 1 nM), while bulkier substituents (e.g., isopropyl) reduce potency due to steric hindrance .
Q. Q5. What in vivo models are appropriate for evaluating hallucinogenic vs. toxicological effects?
Methodological Answer: Use head-twitch response (HTR) assays in C57BL/6 mice to quantify hallucinogenic potency. For toxicity, monitor serum creatinine kinase (CK) and renal function in Sprague-Dawley rats after acute dosing (0.1–2 mg/kg IP). Combine behavioral scoring with histopathology to differentiate neurotoxic effects from receptor-mediated responses .
Q. Q6. How can conflicting data on metabolic pathways (e.g., CYP2D6 vs. CYP3A4 dominance) be resolved?
Methodological Answer: Perform in vitro microsomal assays with isoform-specific inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4). Use human liver microsomes (HLMs) and LC-HRMS to identify metabolites (e.g., O-demethylation products). Cross-validate with in silico docking simulations (AutoDock Vina) to predict binding affinities to CYP isoforms .
Q. Q7. What strategies mitigate oxidative degradation during long-term stability studies?
Methodological Answer: Conduct forced degradation studies under accelerated conditions (40°C/75% RH). Add antioxidants (e.g., 0.1% BHT) to formulations and use inert packaging (glass vials with PTFE-lined caps). Monitor degradation via UPLC-PDA and characterize oxidative byproducts (e.g., quinone derivatives) using NMR and HRMS .
Q. Q8. How do regional regulatory classifications impact preclinical study design?
Methodological Answer: In jurisdictions where the compound is classified as a controlled substance (e.g., under U.S. DEA Schedule I analogs), obtain DEA research licenses (Form 225) and adhere to storage/record-keeping requirements. For international studies, reference the UN Convention on Psychotropic Substances (1971) and align protocols with FDA/EMA guidelines for Schedule I compliance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
